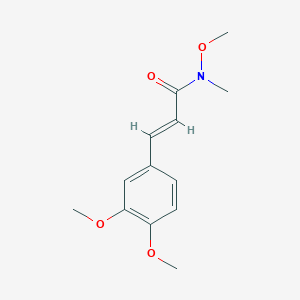![molecular formula C13H21NO4 B3150438 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 688790-06-9](/img/structure/B3150438.png)
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Descripción general
Descripción
“7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate” is a chemical compound with the CAS Number: 688790-06-9 . It has a molecular weight of 255.31 . The compound is yellow to brown in color and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms. Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a yellow to brown liquid . It has a molecular weight of 255.31 . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Glutamic Acid Analogue
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has been involved in the synthesis of amino acid analogues, particularly a glutamic acid analogue. The synthesis process includes complex steps like transannular alkylation and selective functionalization at C-2, leading to the production of a single protected glutamate analogue. This synthesis demonstrates the compound's utility in creating modified amino acids for research purposes (Hart & Rapoport, 1999).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
The compound plays a role in the asymmetric synthesis of bicyclic amino acid derivatives, achieved through Aza-Diels-Alder reactions. These reactions create derivatives that are crucial for understanding asymmetric cycloadditions and the yield of such reactions, contributing significantly to the field of organic chemistry and the synthesis of chiral compounds (Waldmann & Braun, 1991).
Synthesis of a Rigid Non-Chiral Analogue
Research has been conducted on synthesizing a non-chiral, rigid analogue of 2-aminoadipic acid using this compound. This synthesis, involving double alkylation of a pyrrolidine dicarboxylate, contributes to the understanding of molecular rigidity and structure in chemical compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Development of Peptidomimetics
This compound is used in the chirospecific synthesis of 7-azabicycloheptane amino acids, which are vital for generating peptidomimetics. These peptidomimetics serve as conformational probes, aiding in the study of peptide structures and functions (Campbell & Rapoport, 1996).
Microwave-assisted Synthesis
It has been utilized in microwave-assisted syntheses, such as the creation of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate. This process showcases the efficiency of microwave-assisted conditions in organic synthesis and the unexpected stereoselective reactions it can induce (Onogi, Higashibayashi, & Sakurai, 2012).
Catalysis in Asymmetric Cyclopropanation
The dirhodium(II) complex, which includes a derivative of this compound, has been synthesized and evaluated as a catalyst in asymmetric cyclopropanation of alkenes. This showcases its potential in catalysis, particularly in reactions that require high levels of precision and control (Bertilsson & Andersson, 2000).
Synthesis of Novel Epibatidine Analogues
This compound is pivotal in synthesizing novel epibatidine analogues, demonstrating its importance in medicinal chemistry for developing new therapeutic agents (Malpass & White, 2004).
Propiedades
IUPAC Name |
7-O-tert-butyl 2-O-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESKVIRYNQXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678240 | |
| Record name | 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688790-06-9 | |
| Record name | 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



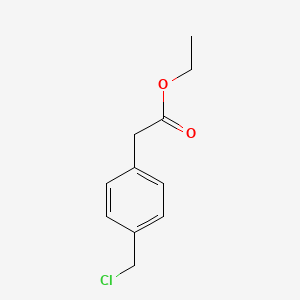

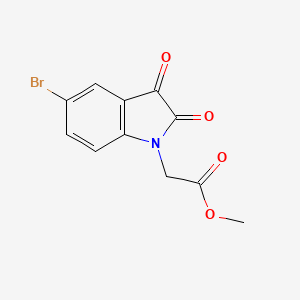
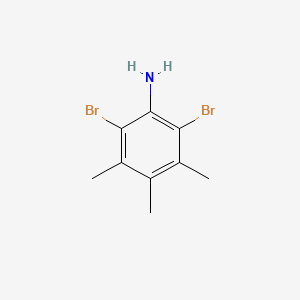
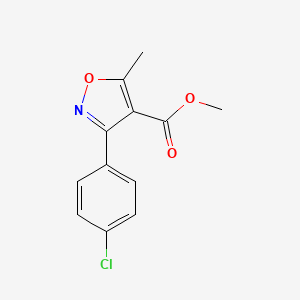
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
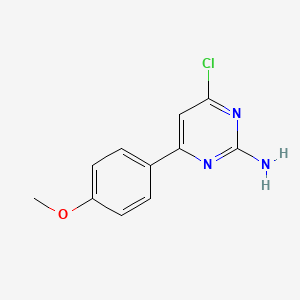

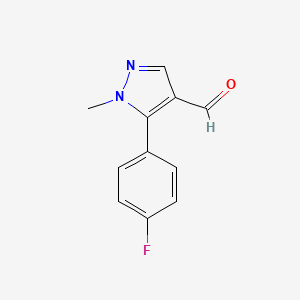
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)
